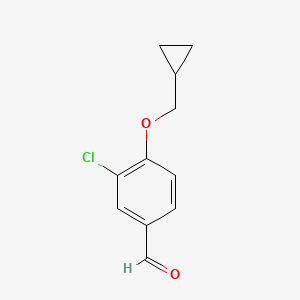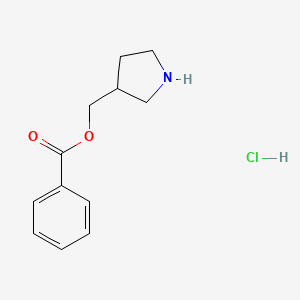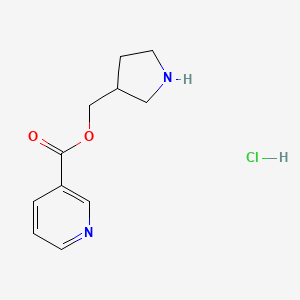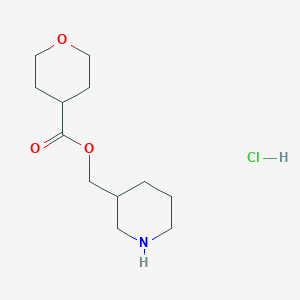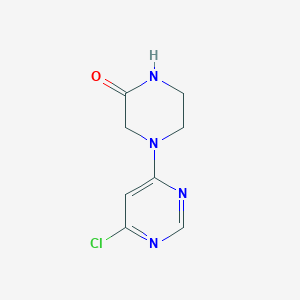
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine
Descripción general
Descripción
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is a compound with the empirical formula C10H14ClN3 . It is a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom .
Molecular Structure Analysis
The structure of this compound comprises a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom . The pyrimidine-methylthio torsion angle is 5.7 (2)° .Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
- Nonlinear Optical Exploration : Pyrimidine derivatives, including those related to 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine, have significant applications in nonlinear optics (NLO). A study found that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antiviral and Antitumor Activity
- Antiviral Activity : Certain pyrimidine derivatives have been evaluated for their antiviral activities. Though the specific activity of this compound is not directly mentioned, related compounds have been tested against viruses like human cytomegalovirus and herpes simplex virus (Saxena et al., 1988).
- Antitumor Activity : Pyrimidine derivatives also exhibit antitumor properties. One study described the synthesis of a pyrimidine derivative with potent activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Neuroprotective and Antiretroviral Effects
- Neuroprotective Activity : Pyrimidine derivatives, including compounds similar to this compound, have been found to exhibit neuroprotective activity in cerebral ischemia models (Kamei et al., 2005).
- Antiretroviral Activity : Some 2,4-diaminopyrimidine derivatives have demonstrated inhibitory activity against retrovirus replication in cell culture, which suggests potential applications in HIV treatment (Hocková et al., 2003).
Pharmacological Properties
- Antiemetic Agents : Research into pyrimidinyl derivatives has led to the discovery of compounds with properties like antiemesis, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).
Chemical Synthesis and Transformation
- Synthesis and Transformation : Studies have focused on the chemical synthesis and transformation of pyrimidine derivatives, providing insights into the creation of novel compounds with potential pharmacological properties (Brown & Waring, 1974).
Fungicidal Activity
- Anti-Botrytis Agent : A study on 2-anilinopyrimidines, related to this compound, highlighted their fungicidal activities against Botrytis cinerea, an important plant pathogen (Nagata et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-6-(2-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMAMNHWQNPJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


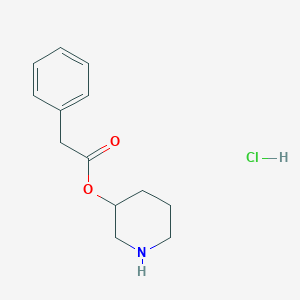

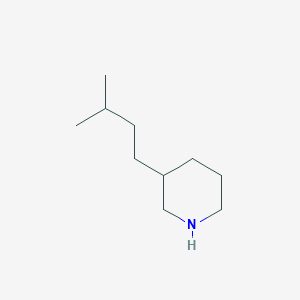
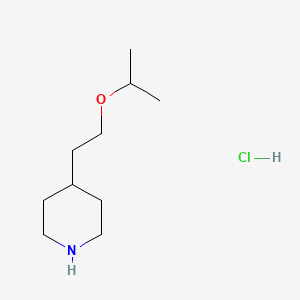
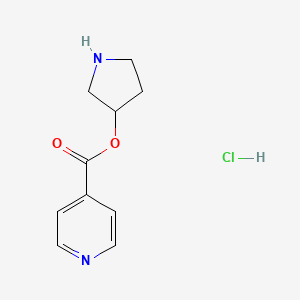
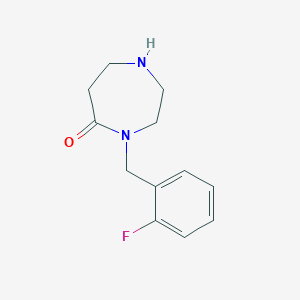

![4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394751.png)
